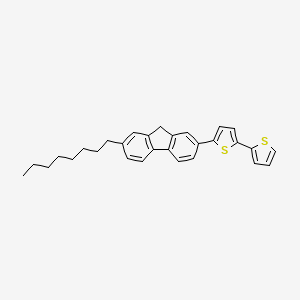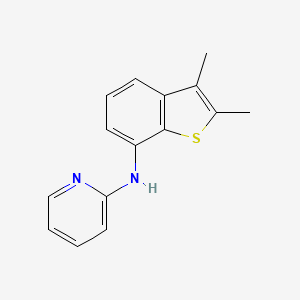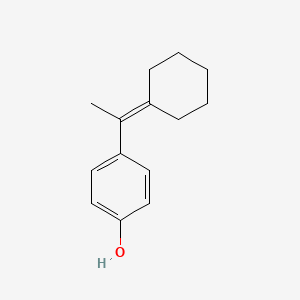![molecular formula C14H18O2 B14185208 2-[2-(Benzyloxy)ethylidene]pentanal CAS No. 833480-11-8](/img/structure/B14185208.png)
2-[2-(Benzyloxy)ethylidene]pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyloxy)ethylidene]pentanal is an organic compound with a complex structure that includes a benzyloxy group attached to an ethylidene chain, which is further connected to a pentanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Benzyloxy)ethylidene]pentanal typically involves the reaction of benzyl alcohol with an appropriate aldehyde under controlled conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where benzyl alcohol reacts with pentanal in the presence of a base such as sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Benzyloxy)ethylidene]pentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzyloxyacetic acid.
Reduction: 2-[2-(Benzyloxy)ethyl]pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Benzyloxy)ethylidene]pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)ethylidene]pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
- 2-[2-(Methoxy)ethylidene]pentanal
- 2-[2-(Ethoxy)ethylidene]pentanal
- 2-[2-(Phenoxy)ethylidene]pentanal
Comparison: 2-[2-(Benzyloxy)ethylidene]pentanal is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. The benzyloxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
833480-11-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethylidene)pentanal |
InChI |
InChI=1S/C14H18O2/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h3-5,7-9,11H,2,6,10,12H2,1H3 |
InChI Key |
COTHAGWLWLYXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCOCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)





![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
